3-Amino-N-(furan-2-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that exhibits potential therapeutic applications, particularly as an inhibitor of various kinases involved in inflammatory and autoimmune diseases. The compound's structure features a thieno[2,3-b]pyridine core, which is significant in medicinal chemistry due to its ability to interact with biological targets.
This compound falls under the classification of heterocyclic compounds, specifically those containing nitrogen and sulfur in their rings. It has been studied for its pharmacological properties, particularly in relation to kinase inhibition, which is crucial for regulating cellular processes such as inflammation and cell survival.
The synthesis of 3-Amino-N-(furan-2-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. Common methods include:
These synthetic routes often require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular formula of 3-Amino-N-(furan-2-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is . The structure includes:
The compound can undergo various chemical reactions typical for amides and heterocycles:
These reactions are essential for modifying the compound's properties to optimize its efficacy as a therapeutic agent.
The mechanism of action for 3-Amino-N-(furan-2-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide primarily involves inhibition of specific kinases, particularly those in the IκB kinase (IKK) complex. By inhibiting IKK activity:
The modulation of these pathways positions this compound as a candidate for treating inflammatory diseases and certain cancers.
The physical properties of 3-Amino-N-(furan-2-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to extreme pH levels or heat.
The primary applications of 3-Amino-N-(furan-2-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide are in medicinal chemistry and pharmacology:
This compound exemplifies the potential of heterocyclic compounds in drug discovery and development efforts targeting complex diseases.
Thieno[2,3-b]pyridines represent a privileged class of bicyclic heterocycles where a thiophene ring is ortho-fused to a pyridine moiety at the 2,3- and b-positions, respectively. This fusion creates a planar, electron-rich scaffold conducive to diverse biological interactions. Systematic naming follows fusion hierarchy rules: pyridine serves as the base component ("pyridine"), while thiophene is prefixed as "thieno" with bracketed fusion atoms ([2,3-b]) indicating bond connectivity. Substituents are then numbered relative to this fused core [1] [6].
The specific compound 3-Amino-N-(furan-2-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (CAS 333329-20-7) exemplifies strategic derivatization: a 3-amino group enhances hydrogen bonding, 4,6-dimethyl groups impart steric and electronic effects, and the N-(furan-2-ylmethyl)carboxamide side chain introduces a second heteroaromatic system [1]. Its molecular formula is C₁₅H₁₅N₃O₂S, with the SMILES string O=C(NCC=1OC=CC1)C=2SC3=NC(=CC(=C3C2N)C)C
precisely encoding connectivity [1]. Key structural variations in related analogs include:
Table 1: Structural Variations in 3-Aminothieno[2,3-b]pyridine Derivatives
R4 | R6 | N-Substituent | Core Modification | Representative CAS |
---|---|---|---|---|
CH₃ | CH₃ | Furan-2-ylmethyl | Carboxamide | 333329-20-7 [1] |
H | C₅H₄N (pyridin-4-yl) | Furan-2-ylmethyl | Carboxamide | 445267-50-5 [2] |
CH₃ | CH₃ | H | Carboxamide | N/A (CID 613528) [6] |
CH₃ | CH₃ | -CH₂CH₂C₆H₅ | Carboxamide | CID 707443 [8] |
CH₃ | CH₃ | -H | Carbonitrile | 52505-57-4 [7] |
These structural nuances profoundly influence physicochemical properties and target engagement. The 4,6-dimethyl groups enhance lipophilicity (calculated LogP ~2.9 for core analogs [7]), potentially improving membrane permeability [1].
The 3-aminothieno[2,3-b]pyridine core is recognized in patents as a versatile kinase-interacting scaffold. EP2008654A1 and US6974870B2 detail its utility in treating cancer, inflammatory diseases, and autoimmune disorders by modulating protein kinase activity [3] [4]. The electron-donating 3-amino group and the carboxamide's hydrogen-bonding capability enable critical interactions with ATP-binding pockets of kinases:
Specific derivatives demonstrate nanomolar inhibitory potency against kinases implicated in oncology (e.g., VEGF-R2, PDGFR) and inflammation (e.g., JAK2, SYK) [3] [4]. Notably, analogs bearing heteroaromatic carboxamides (e.g., furan, pyridine) exhibit enhanced selectivity profiles due to their ability to access unique regions of the target kinase's solvent front [4].
Table 2: Biological Target Interactions of 3-Aminothieno[2,3-b]pyridine Derivatives
Target Class | Specific Targets | Therapeutic Area | Structural Requirements | Patent Reference |
---|---|---|---|---|
Tyrosine Kinases | VEGF-R2, PDGFR, KIT | Oncology, Angiogenesis | 6-Aryl/heteroaryl substitution | US6974870B2 [4] |
Cytokine Kinases | JAK2, SYK | Autoimmune, Inflammation | 4-Alkyl/trifluoromethyl + 6-heterocyclic amine | EP2008654A1 [3] |
Serine/Threonine Kinases | RAF, CDK | Cancer, Proliferation | 6-Piperazinyl/piperidinyl groups | EP2008654A1 [3] |
The scaffold's synthetic versatility allows tuning for diverse target classes, positioning it as a valuable template for lead optimization in multiple disease contexts [3] [4].
Incorporating a furan-2-ylmethyl moiety via the carboxamide nitrogen represents a deliberate design strategy. Furans are π-excessive heterocycles offering distinct advantages:
Structure-Activity Relationship (SAR) studies highlight the furan's impact. Comparing 3-Amino-N-(furan-2-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (CAS 333329-20-7) to analogs reveals:
Table 3: Impact of N-Substituents on Molecular Properties
N-Substituent | Representative Compound | Key Property Changes | Potential Biological Consequence |
---|---|---|---|
Furan-2-ylmethyl | CAS 333329-20-7 | Moderate LogP, H-bond acceptor | Enhanced kinase selectivity [1] |
Pyridin-4-ylmethyl | Analog of CAS 445267-50-5 | Increased basicity, H-bond acceptor/donor | Altered cellular uptake & target engagement [2] |
2-Phenylethyl | CID 707443 | Higher LogP, no H-bond acceptance | Promiscuous hydrophobic binding [8] |
Unsubstituted amide | CID 613528 | Lower MW, H-bond donor/acceptor | Reduced cell permeability [6] |
This targeted substitution leverages furan's unique physicochemical profile to optimize drug-target interactions while maintaining favorable ADME properties [1] [2] [4].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5